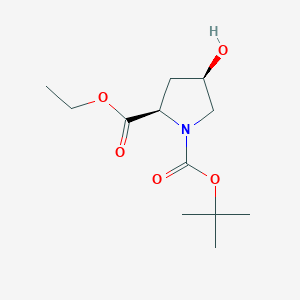

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester

Description

Historical Context and Significance of Proline Scaffolds in Chiral Chemistry

The significance of the proline scaffold in chiral chemistry has its roots in the early 1970s with the discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. wikipedia.org This intramolecular aldol (B89426) reaction, catalyzed by the naturally occurring amino acid L-proline, demonstrated that a small, purely organic molecule could facilitate a highly enantioselective transformation, a role previously thought to be exclusive to complex enzymes or metal-based catalysts. wikipedia.orglibretexts.org This seminal work laid the foundation for the field of organocatalysis. wikipedia.org

Proline's effectiveness as a catalyst stems from its unique structural features. As a secondary amine, it can react with carbonyl compounds to form nucleophilic enamine intermediates, while its carboxylic acid moiety can act as a general acid or base, facilitating proton transfer steps within the catalytic cycle. libretexts.orgmdpi.com This bifunctionality, contained within a conformationally rigid pyrrolidine (B122466) ring, allows for the efficient transfer of chirality from the catalyst to the product. libretexts.org The success of proline spurred the development of a vast array of proline-derived catalysts and auxiliaries, which have been successfully applied to a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions. wikipedia.orgresearchgate.net The inherent chirality and rigidity of the proline framework make it an enduringly important tool for chemists seeking to control stereochemistry in synthesis. nih.gov

The Role of (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester as a Privileged Chiral Building Block

This compound is a prominent example of a privileged chiral building block. This designation refers to a molecular scaffold that is capable of providing useful ligands or intermediates for a variety of different targets. The utility of this specific compound arises from the strategic placement of its functional groups, each serving a distinct and crucial role in synthetic applications.

The D-proline scaffold provides the core chirality. As the "unnatural" enantiomer of proline, its incorporation into peptidomimetics or drug candidates can confer resistance to enzymatic degradation by proteases, enhancing metabolic stability and bioavailability. nih.gov

The (4R)-4-Hydroxy group is a key site for synthetic modification. It can be used to introduce other functional groups via substitution or oxidation, or it can participate directly in reactions, influencing stereoselectivity through hydrogen bonding. rsc.org Its trans relationship to the ester group at the C2 position is a defining structural feature.

The 1-Boc (tert-butoxycarbonyl) group is a widely used protecting group for the proline nitrogen. It prevents unwanted side reactions at the amine and modulates the compound's solubility and conformational properties. Its stability under many reaction conditions and ease of removal under acidic conditions make it synthetically convenient. biointerfaceresearch.com

The ethyl ester protects the carboxylic acid functionality. The steric bulk of the ester group can play a role in directing the stereochemical outcome of reactions at the adjacent carbon (C2), a principle that has been demonstrated in the diastereoselective alkylation of related proline esters. nih.govrsc.org

The combination of these features makes this compound a versatile starting material for the synthesis of more complex chiral molecules, including conformationally constrained amino acids and key intermediates for active pharmaceutical ingredients. unirioja.es

| Property | Value |

|---|---|

| CAS Number | 77450-00-1 |

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.3 g/mol |

Scope and Research Trajectories Pertaining to this compound

Research involving this compound and its close analogs is directed toward several key areas within medicinal chemistry and organic synthesis. A primary focus is its application as a precursor for novel, non-natural amino acids and peptidomimetics. The rigid pyrrolidine ring, when incorporated into peptide chains, induces specific conformational constraints that are critical for modulating biological activity. nih.gov

A significant research trajectory is the use of this building block in the synthesis of antiviral agents. Proline-like structures are integral components of several potent protease inhibitors, including drugs developed for treating COVID-19 and Hepatitis C. nih.govresearchgate.netresearchgate.net For instance, the gem-dimethyl cyclopropyl (B3062369) proline moiety found in the antiviral drug nirmatrelvir, which enhances its potency, can be synthesized from hydroxyproline (B1673980) derivatives. nih.gov While many reported syntheses start from L-hydroxyproline, the D-enantiomer is valuable for exploring stereochemical structure-activity relationships and developing analogs with improved pharmacological profiles.

Furthermore, derivatives of hydroxylated prolines are being explored for the development of novel organocatalysts. By modifying the 4-hydroxy position, researchers can attach additional catalytic moieties or tune the steric and electronic properties of the proline scaffold to enhance reactivity and selectivity in various asymmetric reactions. mdpi.com The development of polymer-supported or magnetically recoverable proline catalysts, often derived from 4-hydroxyproline (B1632879), is another active area aimed at creating more sustainable and industrially viable catalytic systems. nih.govresearchgate.net

| Research Area | Application/Significance | Relevant Findings |

|---|---|---|

| Antiviral Drug Synthesis | Serves as a chiral precursor for protease inhibitors (e.g., for COVID-19, HCV). nih.govresearchgate.net | The D-proline scaffold can enhance metabolic stability and offers stereochemical diversity for structure-activity relationship studies. nih.gov |

| Peptidomimetics | Creates conformationally constrained peptide analogs with defined secondary structures. unirioja.es | The rigid ring and functional handles allow for precise control over peptide conformation, influencing biological activity. nih.gov |

| Asymmetric Catalysis | Forms the basis for novel organocatalysts with tailored properties. mdpi.com | Modification at the C4-hydroxy position can tune catalyst performance and enable immobilization on solid supports for improved recyclability. nih.govresearchgate.net |

| Synthesis of Complex Molecules | Acts as a versatile chiral starting material for natural products and other functional molecules. | The multiple functional groups allow for diverse and stereocontrolled synthetic transformations. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMDZSAWTQOEHX-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141281 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77450-00-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77450-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4r 4 Hydroxy 1 Boc D Proline Ethyl Ester

Chemoenzymatic and Biocatalytic Routes to (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester

The integration of enzymatic processes with chemical synthesis offers a powerful approach to producing enantiomerically pure compounds under mild conditions. These chemoenzymatic and biocatalytic routes are particularly advantageous for establishing the stereocenters of this compound with high fidelity.

Enzymatic Hydroxylation and Derivatization Strategies

Direct enzymatic hydroxylation of a suitable proline precursor at the C-4 position represents an elegant and atom-economical strategy. Proline hydroxylases are a class of enzymes capable of catalyzing the stereospecific introduction of a hydroxyl group onto the proline ring. google.com While direct hydroxylation of 1-Boc-D-proline ethyl ester by a proline-4-hydroxylase to yield the desired (4R) isomer is a theoretically attractive route, the substrate specificity of these enzymes can be a limiting factor. Research has often focused on the hydroxylation of free L-proline to produce trans-4-hydroxy-L-proline. researchgate.net However, engineered proline hydroxylases with altered substrate specificity are an active area of research and hold promise for the direct synthesis of such derivatized proline analogs. google.com

A more established chemoenzymatic approach involves the use of enzymes for derivatization, often in combination with chemical steps. For instance, a suitable proline derivative can be enzymatically processed to introduce a functional handle that facilitates the subsequent chemical introduction of the hydroxyl group.

Biocatalytic Resolution Techniques for Enantiomeric Purity Enhancement

Biocatalytic kinetic resolution is a widely employed and highly effective method for separating enantiomers and diastereomers, thereby enhancing the enantiomeric purity of the final product. Lipases are a particularly versatile class of enzymes for this purpose due to their broad substrate tolerance and high stereoselectivity in the hydrolysis or transesterification of esters. researchgate.net

One prominent strategy involves the enzymatic resolution of a racemic or diastereomeric mixture of a precursor to the target molecule. For example, a key intermediate, racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester, can be subjected to enantioselective hydrolysis using Candida antarctica lipase (B570770) B (CALB). researchgate.net This enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the recovery of the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with high enantiomeric excess. researchgate.net This enantiomerically enriched ketoester can then be stereoselectively reduced to the corresponding (2R,4R)-4-hydroxy derivative, which can be further processed to yield the target compound. researchgate.net

Alternatively, a racemic mixture of N-Boc-proline esters can be resolved through enzymatic hydrolysis. Studies have shown that lipases, including CALB, can effectively catalyze the enantioselective hydrolysis of such esters, leading to the separation of the (R)- and (S)-enantiomers with high enantiomeric ratios. elsevierpure.com This approach provides a direct pathway to enantiomerically enriched N-Boc-proline derivatives that can then be hydroxylated.

| Enzyme | Substrate | Transformation | Key Outcome |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Enantioselective hydrolysis | Isolation of (R)-enantiomer with >99.5% ee |

| Candida antarctica lipase B (Chirazyme L-2) | Racemic N-Boc-proline methyl ester | Enantioselective hydrolysis | High enantiomeric ratio (E >100) |

| Proline-4-hydroxylase | L-proline | Stereospecific hydroxylation | Production of trans-4-hydroxy-L-proline |

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides a powerful and versatile platform for the construction of stereochemically defined molecules like this compound. These methods rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions.

Stereoselective Construction via Asymmetric Catalysis

Asymmetric catalysis offers an efficient means of generating chirality. One potential approach involves the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a pyrrole (B145914) derivative could be asymmetrically hydrogenated to establish the desired stereocenters in the pyrrolidine (B122466) ring.

Another powerful strategy is the use of chiral phase-transfer catalysts in the alkylation of glycine (B1666218) derivatives. nih.gov This methodology allows for the enantioselective construction of the proline scaffold itself. While not a direct synthesis of the hydroxylated target, it provides a route to enantiomerically enriched proline precursors that can be subsequently functionalized.

Diastereoselective Approaches in Pyrrolidine Ring Functionalization

Diastereoselective functionalization of an existing chiral proline derivative is a common and effective strategy. Starting with an enantiomerically pure proline derivative, such as N-Boc-D-proline ethyl ester, the hydroxyl group at the C-4 position can be introduced with high diastereoselectivity. This often involves the formation of an enolate followed by reaction with an electrophilic oxygen source. The stereochemical outcome is directed by the existing stereocenter at C-2 and the bulky Boc protecting group.

Furthermore, diastereoselective alkylations of N-Boc-4-hydroxyproline esters have been extensively studied. nih.gov These reactions, which typically proceed through an enolate intermediate, can be influenced by the choice of N-protecting group, the ester group, and the alkylating agent to achieve high levels of diastereoselectivity. nih.gov Palladium-catalyzed C(sp3)–H arylation has also been demonstrated as a method for the diastereospecific functionalization of the C-3 position of proline derivatives, showcasing the potential for highly controlled modifications of the pyrrolidine ring. acs.org

Multi-Step Convergent and Divergent Synthetic Pathways

Complex molecules like this compound can be assembled through multi-step synthetic sequences that can be categorized as either convergent or divergent.

In contrast, a divergent synthesis begins with a common starting material that is elaborated into a key intermediate. This intermediate then serves as a branching point to generate a variety of structurally related compounds. crimsonpublishers.comcrimsonpublishers.com In the context of the target molecule, a divergent approach could start with a readily available chiral precursor, such as a derivative of D-tartaric acid or a chiral amino alcohol. This precursor would be converted into a versatile intermediate that can be selectively functionalized to yield this compound as well as other substituted proline analogs. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies.

| Methodology | Key Principle | Potential Application |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity | Enantioselective synthesis of the proline scaffold |

| Diastereoselective Functionalization | Control of stereochemistry by an existing chiral center | Stereospecific introduction of the C-4 hydroxyl group |

| Convergent Synthesis | Coupling of independently synthesized fragments | Efficient assembly of the pyrrolidine ring |

| Divergent Synthesis | Generation of diverse structures from a common intermediate | Synthesis of a library of functionalized proline derivatives |

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of valuable chiral building blocks like this compound. The focus lies on developing processes that are not only efficient but also environmentally benign, minimizing waste and energy consumption.

Solvent-Free and Aqueous Reaction Media

Traditional syntheses of proline derivatives often rely on volatile and potentially hazardous organic solvents such as dichloromethane (B109758) and tetrahydrofuran (B95107). google.com Green chemistry initiatives aim to replace these with more sustainable alternatives. While completely solvent-free reactions for the synthesis of this compound are not widely documented in mainstream literature, significant research has been directed towards utilizing aqueous media.

Further research is exploring the use of catalytic systems, such as phase-transfer catalysis, which can facilitate reactions between water-insoluble organic substrates and aqueous reagents, potentially enabling key synthetic steps to be performed in water.

Atom-Economy and Waste Minimization in Process Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of this compound, the key steps—esterification of cis-4-Hydroxy-D-proline and the subsequent N-protection with a Boc group—can be evaluated for their atom economy.

The esterification of 4-hydroxy-D-proline with ethanol, typically acid-catalyzed, has a relatively good atom economy, with water being the main byproduct. However, the protection step using di-tert-butyl dicarbonate (B1257347) (Boc₂O) presents a lower atom economy. In this reaction, only a portion of the Boc₂O molecule is incorporated into the final product.

Table 1: Atom Economy Analysis of Boc-Protection Step

| Reactants | Formula | Molar Mass ( g/mol ) | Desired Product | Formula | Molar Mass ( g/mol ) | Byproducts |

| (4R)-4-Hydroxy-D-proline ethyl ester | C₇H₁₃NO₃ | 159.18 | This compound | C₁₂H₂₁NO₅ | 259.30 | tert-Butanol (B103910), CO₂ |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

This interactive table outlines the reactants and products in the Boc-protection step, a key reaction in the synthesis of the target compound. The generation of byproducts like tert-butanol and carbon dioxide inherently lowers the atom economy of this specific transformation.

Waste minimization strategies focus on several aspects of the synthesis:

Reagent Selection: Using catalytic amounts of reagents instead of stoichiometric quantities where possible.

Byproduct Management: The byproducts of the Boc protection, tert-butanol and CO₂, are relatively benign. However, in large-scale production, capturing and potentially repurposing CO₂ could further enhance the process's green credentials.

Purification Techniques: Moving away from traditional column chromatography, which consumes large volumes of solvents, towards more sustainable methods like crystallization or distillation for purification.

Comparative Analysis of Industrial and Laboratory Scale Synthetic Protocols

The synthetic route to this compound can differ significantly between a laboratory setting and industrial production. The primary drivers for these differences are scale, cost, safety, and regulatory compliance.

Laboratory Scale Synthesis: At the lab scale, the focus is often on flexibility, speed, and achieving high purity for research purposes, with cost being a secondary consideration. A typical laboratory synthesis might involve:

Starting Materials: Use of high-purity, commercially available cis-4-Hydroxy-D-proline. nih.gov

Reagents: Use of common laboratory reagents like dicyclohexylcarbodiimide (B1669883) (DCC) for esterification or standard Boc-protection protocols with Boc anhydride (B1165640) and a base like triethylamine (B128534) in solvents like dichloromethane. google.com

Purification: Heavy reliance on silica (B1680970) gel column chromatography to isolate the final product with very high purity. This method is effective for small quantities but impractical for large volumes. chemicalbook.com

Process Control: Manual control of reaction parameters like temperature and stirring is common.

Industrial Scale Synthesis: On an industrial scale, the priorities shift to cost-effectiveness, robustness, safety, and scalability. An industrial protocol would likely feature:

Process Safety: Avoidance of hazardous reagents and solvents where possible. For example, replacing dichloromethane with less toxic alternatives.

Purification: Development of purification methods that avoid chromatography, such as crystallization or reactive extraction. This is a critical step for making the process economically viable on a large scale. researchgate.net

Automation: Implementation of automated process control systems to ensure consistency, safety, and efficiency across large batches.

Table 2: Comparison of Synthetic Scales

| Feature | Laboratory Scale | Industrial Scale |

| Primary Goal | High purity, proof of concept | Cost-efficiency, scalability, safety |

| Starting Materials | High-purity reagents | Cost-effective bulk materials |

| Solvent Volume | Low to moderate | High, with emphasis on recovery and recycling |

| Purification Method | Column chromatography | Crystallization, distillation, extraction |

| Process Control | Manual | Automated |

| Impurity Profile | Focus on removing all impurities | Focus on identifying and controlling key impurities |

This interactive table highlights the key distinctions between laboratory and industrial approaches to synthesizing this compound. The choice of methodology is heavily influenced by the desired scale of production.

Applications of 4r 4 Hydroxy 1 Boc D Proline Ethyl Ester As a Chiral Intermediate

Utilization in the Synthesis of Complex Natural Products

The inherent chirality and conformational rigidity of the proline scaffold are frequently exploited by nature in a variety of biologically active compounds. Synthetic chemists leverage (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester and its derivatives to access these complex architectures with high stereochemical fidelity.

The pyrrolidine (B122466) core of this compound serves as a foundational element for the construction of various alkaloid skeletons. Diastereoselective alkylations of 4-hydroxy-substituted prolines have been instrumental in preparing key intermediates for the asymmetric synthesis of biologically active alkaloids. nih.gov For instance, the strategic functionalization of the proline ring allows for the introduction of complex side chains and the formation of fused ring systems characteristic of many alkaloids. Research has demonstrated that the stereochemical outcome of alkylation reactions on N-Boc-4-hydroxyproline esters can be controlled, enabling the synthesis of specific diastereomers required for targets like (−)-velbanamine and (−)-aphanorphine. nih.gov

Table 1: Examples of Alkaloid Syntheses Utilizing Hydroxyproline (B1673980) Scaffolds

| Alkaloid Target | Key Synthetic Strategy | Reference |

|---|---|---|

| (−)-Velbanamine | Diastereoselective alkylation of a 4-hydroxyproline (B1632879) derivative | nih.gov |

| (−)-Aphanorphine | Stereocontrolled functionalization of the proline ring | nih.gov |

This table illustrates the application of the general class of 4-hydroxyproline derivatives in alkaloid synthesis. Specific routes may vary in the exact protecting groups and ester functionalities used.

Proline and its hydroxylated analogues are critical components of many natural peptides, where they often induce specific secondary structures like β-turns. The D-proline configuration of this compound is particularly useful for creating unnatural peptide analogues with enhanced properties, such as increased resistance to enzymatic degradation or improved conformational stability.

The synthesis of these analogues involves incorporating the chiral proline unit into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. pitt.edu The hydroxyl group at the C4 position offers a convenient handle for further modification, allowing for the introduction of diverse functional groups to probe structure-activity relationships or to mimic other natural residues. This approach has been used to create conformationally constrained analogues of amino acids like lysine (B10760008) and homoglutamic acid from hydroxyproline precursors. guidechem.com

Role in the Development of Pharmaceutical Intermediates and Lead Compounds

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold due to its favorable physicochemical properties and its ability to project substituents into three-dimensional space, enabling precise interactions with biological targets. This compound is a key starting material for generating novel chemical entities with therapeutic potential.

The functional groups on this compound can be manipulated to construct more complex heterocyclic systems. The hydroxyl group can be converted into a leaving group for nucleophilic substitution or oxidized to a ketone, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. guidechem.comnih.gov These transformations have been used to synthesize spirocyclic and fused bicyclic proline derivatives. nih.gov For example, derivatives of 4-hydroxyproline are key starting materials in the synthesis of the spirocyclic core of Ledipasvir, a potent antiviral agent used to treat hepatitis C. nih.gov Such rigid, three-dimensional scaffolds are highly sought after in drug discovery as they can lead to compounds with improved selectivity and potency. whiterose.ac.uk

The stereochemical integrity of this compound is crucial for its use as a precursor to chiral APIs. Many modern drugs require precise stereochemistry for their biological activity, and using a chiral building block from the outset is often the most efficient synthetic strategy. nih.gov Pyrrolidine-containing carbapenem (B1253116) antibiotics, such as Ertapenem and Meropenem, are synthesized using derivatives of 4-hydroxypyrrolidine carboxylic acid. nih.gov The synthesis of these APIs involves the transformation of the hydroxyl and carboxyl groups of the starting material to build the complex bicyclic core of the final drug molecule. nih.gov

Table 2: APIs Derived from Hydroxyproline Precursors

| API | Therapeutic Class | Role of Hydroxyproline Derivative |

|---|---|---|

| Ledipasvir | Antiviral (Hepatitis C) | Forms the key spirocyclic 5-azaspiro[2.4]heptane-6-carboxylic acid core. nih.gov |

| Ertapenem | Antibiotic (Carbapenem) | Serves as the chiral source for the pyrrolidine side chain. nih.gov |

Employment in Stereoselective Organic Transformations

This compound and its enantiomer are frequently used as substrates in the study and application of stereoselective reactions. The fixed stereocenters on the pyrrolidine ring can direct the stereochemical outcome of reactions at other positions, a phenomenon known as substrate control.

A prominent example is the diastereoselective alkylation of enolates derived from N-Boc-4-hydroxyproline esters. nih.gov The stereochemical outcome of these reactions is highly dependent on the protecting group on the C4 hydroxyl, the N-protecting group, and the nature of the alkylating agent. nih.gov By carefully choosing reaction conditions, chemists can selectively generate new stereocenters with a high degree of control. For example, the alkylation of N-Boc derivatives with allylic halides often proceeds with retention of configuration. nih.gov This methodology provides a reliable route to α-alkyl-β-hydroxyproline derivatives, which are themselves valuable intermediates for the synthesis of complex molecules and β-peptide oligomers. nih.gov

Chiral Auxiliaries and Ligands Derived from this compound

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands. These molecules are designed to transfer their stereochemical information to a prochiral substrate during a chemical reaction, leading to the formation of a specific enantiomer or diastereomer of the product.

Chiral auxiliaries are temporarily attached to a substrate, direct the stereoselective formation of new stereocenters, and are subsequently removed. The hydroxyl group at the C4 position of the proline ring is a key functional handle for modification. For instance, it can be used to link the proline scaffold to other molecules or can be transformed into other functional groups to create a range of auxiliaries that influence the steric and electronic environment of a reaction center.

Chiral ligands are synthesized to coordinate with metal centers in catalysts used for asymmetric reactions. The nitrogen atom of the pyrrolidine ring and other introduced functionalities can act as coordination sites for metals. Research has shown that hydroxyproline derivatives are precursors to highly effective chiral phosphine (B1218219) ligands, such as rigid bicyclic phosphines. nih.gov These ligands, when complexed with metals like palladium or ruthenium, create a chiral environment around the metal, enabling highly enantioselective transformations. researchgate.net For example, prolinamide derivatives, synthesized from hydroxyproline, have been shown to be effective organocatalysts, highlighting the versatility of this scaffold in creating molecules that can promote chirality through different catalytic mechanisms. mdpi.com

The synthesis of these derivatives often involves leveraging the existing stereocenters to build even more complex, sterically demanding structures that can effectively shield one face of a reactant, forcing a reaction to proceed from the less hindered direction. researchgate.netresearchgate.net

Control of Stereochemistry in Asymmetric Reactions

The rigid conformational structure of the five-membered pyrrolidine ring in this compound derivatives is fundamental to its ability to control stereochemistry. This rigidity minimizes conformational flexibility, allowing for more predictable facial selectivity in reactions involving prochiral centers.

A primary application is in diastereoselective alkylation reactions. nih.gov The enolate generated from N-Boc-4-hydroxyproline esters can be alkylated with various electrophiles. The stereochemical outcome of this alkylation is highly dependent on the protecting group on the nitrogen, the ester group, and the nature of the electrophile. nih.gov The existing stereocenters on the proline ring direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. For example, studies on the alkylation of N-Boc-4-silyloxyproline esters have demonstrated that the choice of ester group (e.g., a bulky menthyl ester) can significantly enhance the diastereoselectivity of the reaction. nih.gov

The principle of "self-reproduction of chirality" is often employed, where the existing chirality of the proline derivative is used to create new stereocenters with a high degree of stereocontrol. nih.gov This strategy has been successfully applied to the synthesis of various α-alkyl-β-hydroxyproline derivatives. In these reactions, the enolate is alkylated with high diastereoselectivity, and the product retains the original stereochemical information from the proline scaffold. nih.gov

The following table summarizes representative results from diastereoselective alkylations of N-Boc-hydroxyproline ester derivatives, illustrating the high level of stereochemical control achievable.

| Starting Material Derivative | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | Allyl bromide | α-Allyl-β-hydroxyproline derivative | 70 | >95:5 |

| N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | Benzyl bromide | α-Benzyl-β-hydroxyproline derivative | 65 | >95:5 |

| N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | Methyl iodide | α-Methyl-β-hydroxyproline derivative | 75 | >95:5 |

This data is illustrative of the stereocontrol achieved with hydroxyproline derivatives and is based on findings for analogous compounds. nih.gov

Through these mechanisms, this compound serves as a powerful tool for chemists to construct complex, enantiomerically pure molecules, which is of critical importance in fields such as medicinal chemistry and materials science.

Derivatization Strategies and Structural Modifications of 4r 4 Hydroxy 1 Boc D Proline Ethyl Ester

Functionalization at the Hydroxyl Group

The hydroxyl group at the 4-position of the proline ring is a key site for introducing molecular diversity. Its reactivity allows for esterification, etherification, oxidation, and the introduction of various other functional groups.

Esterification of the hydroxyl group is a common strategy to introduce a wide range of acyl groups. This can be achieved under standard conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with methanesulfonyl chloride leads to the formation of a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Etherification reactions provide another avenue for modification. The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions, such as using sodium hydride to deprotonate the alcohol followed by the addition of the electrophile.

| Reaction Type | Reagents | Product |

| Esterification | Acyl chloride, Pyridine | 4-Acyloxy-1-Boc-D-proline ethyl ester |

| Etherification | Alkyl halide, NaH | 4-Alkoxy-1-Boc-D-proline ethyl ester |

Oxidation of the secondary alcohol in (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester yields the corresponding ketone, (4R)-4-Oxo-1-Boc-D-proline ethyl ester. This transformation is typically carried out using mild oxidizing agents to avoid over-oxidation or side reactions.

While the hydroxyl group is already in a reduced state, transformations involving its conversion to a better leaving group followed by reduction can lead to the formation of 1-Boc-D-proline ethyl ester.

| Transformation | Reagents | Product |

| Oxidation | Dess-Martin periodinane | (4R)-4-Oxo-1-Boc-D-proline ethyl ester |

The hydroxyl group can be replaced by various heteroatoms. For example, treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can introduce a fluorine atom at the C4 position. The conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution with a variety of nucleophiles, including azides, thiols, and cyanides, thereby introducing nitrogen, sulfur, and carbon-based functionalities.

Modifications of the Boc Protecting Group and Ethyl Ester Moiety

The protecting groups on the nitrogen and the ester functionality at the carboxylic acid end of the molecule can be selectively manipulated to allow for further derivatization, such as peptide bond formation or the introduction of different ester groups.

The Boc group is an acid-labile protecting group and can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the free secondary amine. This free amine can then be coupled with a carboxylic acid to form an amide bond, a key step in the synthesis of peptides and peptidomimetics. The resulting dipeptide can be further elaborated.

| Reaction | Reagents | Product |

| Boc Deprotection | Trifluoroacetic acid (TFA) | 4-Hydroxy-D-proline ethyl ester |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU) | N-Acyl-4-hydroxy-D-proline ethyl ester |

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The resulting carboxylic acid can then participate in amide bond formation or other transformations.

Transesterification, the conversion of one ester to another, can be achieved by treating the ethyl ester with a different alcohol in the presence of a suitable catalyst. This allows for the introduction of different alkyl or aryl groups at the ester position, which can be useful for modifying the solubility or other properties of the molecule.

| Reaction | Reagents | Product |

| Hydrolysis | Lithium hydroxide (LiOH) | (4R)-4-Hydroxy-1-Boc-D-proline |

| Transesterification | Alcohol (R'OH), Catalyst | (4R)-4-Hydroxy-1-Boc-D-proline R' ester |

Ring System Functionalization and Analog Synthesis

The functionalization of the pyrrolidine (B122466) ring of this compound and the synthesis of its analogs are pivotal in the development of novel chemical entities. These modifications aim to introduce diverse chemical functionalities, alter the conformational preferences of the ring, and explore the impact of these changes on biological activity.

The hydroxyl group at the C-4 position of this compound serves as a primary handle for introducing a variety of substituents onto the pyrrolidine ring. These derivatization strategies often involve classical organic reactions that allow for the controlled and stereospecific modification of the scaffold.

One common approach is the Mitsunobu reaction , which allows for the inversion of stereochemistry at the C-4 position and the introduction of a wide range of nucleophiles. For instance, the reaction of the corresponding methyl ester, Boc-(2S,4R)-4-hydroxyproline methyl ester, with perfluoro-tert-butanol (B1216648) under Mitsunobu conditions has been used to synthesize the 4S-perfluoro-tert-butyl ether derivative. acs.org This strategy is directly applicable to the ethyl ester, enabling the synthesis of various 4S-alkoxy and aryloxy derivatives.

Another key strategy involves the oxidation of the C-4 hydroxyl group to a ketone, yielding N-Boc-4-oxo-D-proline ethyl ester. This ketone can then be subjected to nucleophilic addition reactions, such as with Grignard reagents, to introduce alkyl, aryl, or other substituents at the C-4 position. This approach has been utilized in the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives as potential GABA uptake inhibitors.

The introduction of substituents can also be achieved through the displacement of a leaving group at the C-4 position. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce azides, halides, or other functional groups. For example, azido-proline derivatives are valuable for "click chemistry" conjugations. researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |

| This compound | Perfluoro-tert-butanol, DIAD, PPh3 | Ethyl (2R,4S)-1-Boc-4-(perfluoro-tert-butoxy)pyrrolidine-2-carboxylate | Mitsunobu Reaction | acs.org |

| This compound | Dess-Martin periodinane | Ethyl (R)-1-Boc-4-oxopyrrolidine-2-carboxylate | Oxidation | - |

| Ethyl (R)-1-Boc-4-oxopyrrolidine-2-carboxylate | 4-Methoxyphenylmagnesium bromide | Ethyl (2R,4S)-1-Boc-4-hydroxy-4-(4-methoxyphenyl)pyrrolidine-2-carboxylate | Grignard Addition | - |

| This compound | TsCl, Pyridine | Ethyl (2R,4R)-1-Boc-4-(tosyloxy)pyrrolidine-2-carboxylate | Tosylation | - |

| Ethyl (2R,4R)-1-Boc-4-(tosyloxy)pyrrolidine-2-carboxylate | NaN3, DMF | Ethyl (2R,4S)-4-azido-1-Boc-pyrrolidine-2-carboxylate | Nucleophilic Substitution | researchgate.net |

This table presents examples of derivatization strategies applicable to this compound based on reported transformations for similar substrates.

The synthesis of homologues and conformationally restricted analogues of this compound is a valuable strategy for probing the spatial requirements of biological targets. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Homologation can be achieved by extending the carbon chain of the ester group or by modifying the pyrrolidine ring itself. For instance, reduction of the ethyl ester to the corresponding alcohol, (2R,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine, provides a precursor for further chain extension or functionalization.

Conformationally restricted analogues are designed to lock the pyrrolidine ring into a specific pucker, which can be crucial for binding to a biological target. A notable example is the synthesis of spirocyclic proline analogues. The conversion of N-Boc-4-oxo-proline esters to 4-methylene-proline derivatives via a Wittig reaction, followed by cyclopropanation, leads to the formation of 5-azaspiro[2.4]heptane derivatives. nih.gov These rigid structures can mimic specific peptide turn conformations. Other strategies to restrict conformation include the introduction of bicyclic systems, such as 2,4-methanoprolines, which are known to favor a trans amide bond conformation in peptides. youtube.com

| Starting Material | Synthetic Strategy | Resulting Analogue | Conformational Impact | Reference |

| This compound | Oxidation to ketone, Wittig olefination, Cyclopropanation | (5R,6R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid ethyl ester | Rigid spirocyclic structure | nih.gov |

| This compound | Intramolecular cyclization strategies | Bicyclic proline analogues (e.g., methanoprolines) | Locked ring pucker, biased amide bond conformation | youtube.com |

This table illustrates the synthesis of conformationally restricted analogues based on strategies applied to the proline scaffold.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications of this compound derivatives influence their biological activity. By systematically altering the molecule's structure and assessing the impact on a given biological target, researchers can identify key pharmacophoric features and optimize lead compounds.

The conformational landscape of the proline ring is a critical determinant of biological activity. chemicalbook.com Substituents at the C-4 position can significantly influence the ring's pucker (endo vs. exo) and the cis-trans isomerization of the preceding peptide bond. For instance, electron-withdrawing groups at the 4R-position tend to favor an exo ring pucker, which can stabilize a trans amide bond. chemicalbook.com This conformational control is a powerful tool in peptide and peptidomimetic design.

In the context of specific biological targets, SAR studies have provided valuable insights. For example, in the development of inhibitors for the proline transporter (PRODH), the size and electronics of substituents on proline analogues were found to be critical for binding affinity. nih.gov While not directly on the ethyl ester, these studies highlight the importance of the pyrrolidine ring's substitution pattern.

A study on 4-hydroxyproline (B1632879) derivatives as GABA uptake inhibitors revealed that the introduction of a lipophilic 4-methoxyphenyl (B3050149) group at the C-4 position of the proline ring generally improved inhibition at the GAT3 transporter. This suggests that for this particular target, increasing the lipophilicity at this position is beneficial for activity.

The following table summarizes hypothetical SAR data based on general principles and findings from related proline derivatives, illustrating how systematic modifications could influence biological activity.

| Derivative of this compound | Modification | Hypothesized Impact on Activity | Rationale |

| Ethyl (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylate | Introduction of a fluorine atom with inversion of stereochemistry | May alter binding affinity due to changes in electronics and conformation. | Fluorine can act as a hydrogen bond acceptor and its high electronegativity influences the ring pucker. |

| Ethyl (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylate | Etherification of the hydroxyl group | Could increase lipophilicity and potentially improve cell permeability. | The methyl ether reduces hydrogen bonding potential and increases lipophilic character. |

| Ethyl (2R,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylate | Introduction of an amino group | May introduce a key hydrogen bonding interaction or a site for further derivatization. | The amino group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH. |

| Ethyl (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate | Oxidation of the hydroxyl group | Likely to alter binding mode by removing a hydrogen bond donor and introducing a polar ketone group. | The planar carbonyl group changes the local geometry and electronic properties significantly. |

This table presents a hypothetical SAR study to illustrate the principles of how structural modifications to the target compound could affect biological activity.

Emerging Research Directions and Future Perspectives for 4r 4 Hydroxy 1 Boc D Proline Ethyl Ester

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters and the potential for high-throughput synthesis offered by flow chemistry and automated platforms are beginning to be explored for proline derivatives. A notable advancement is the "proline editing" technique, which utilizes automated solid-phase peptide synthesis (SPPS) to create a wide array of functionally and structurally diverse proline-containing peptides. nih.govacs.orgnih.gov In this method, a protected hydroxyproline (B1673980), such as Fmoc-4R-Hyp, is incorporated into a peptide sequence using an automated synthesizer. nih.govacs.orgnih.gov Following the completion of the peptide chain, the protecting group on the hydroxyl function is selectively removed, allowing for a variety of chemical modifications to be performed on the solid support. nih.govacs.org This automated approach facilitates the synthesis of numerous proline derivatives without the need for solution-phase chemistry. acs.orgnih.gov

While direct examples of "(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester" in continuous flow systems are not yet widely reported, the principles of proline editing demonstrate the compatibility of such protected amino acid derivatives with automated synthesis. The ester functionality in the target compound could be adapted for solid-phase anchoring, enabling its use in similar automated derivatization strategies. The transition from batch to continuous flow processing for the synthesis and derivatization of this compound could offer significant advantages in terms of safety, scalability, and product consistency.

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of the hydroxyl group in hydroxyproline esters is a key strategy for accessing a diverse range of functionalized molecules. Research into novel catalytic systems is expanding the toolbox for these transformations, moving beyond classical methods.

One prominent method for the stereospecific derivatization of hydroxyproline derivatives is the Mitsunobu reaction. nih.govacs.org This reaction allows for the inversion of the stereocenter at the hydroxyl-bearing carbon, providing access to different stereoisomers. acs.org For instance, starting with a trans-hydroxyproline derivative, a cis-substituted product can be obtained. The Mitsunobu reaction has been successfully applied on solid-phase, enabling the synthesis of a variety of esters, ethers, and thioethers from hydroxyproline-containing peptides. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, copper(I) iodide (CuI) has been shown to catalyze the coupling of aryl iodides with β-ketoesters, a reaction that can be applied to proline derivatives. organic-chemistry.org The use of proline-derived ligands in such reactions can induce high enantioselectivity. organic-chemistry.org

Furthermore, enzymatic catalysis presents a green and highly selective alternative for modifying proline derivatives. Proline-4-hydroxylases (P4Hs) are enzymes that can introduce a hydroxyl group at the C4 position of proline with high stereospecificity. nih.govresearchgate.netnih.gov While this is typically used for the synthesis of hydroxyproline itself, the principles of enzymatic catalysis are being extended to the derivatization of these molecules. Biocatalytic methods, such as the use of immobilized Candida antarctica lipase (B570770) B (CalB), are being explored for the amidation of proline, offering a more sustainable alternative to chemical methods that often generate hazardous waste. rsc.org

| Catalytic System | Reaction Type | Key Advantages | Example Application |

| Mitsunobu Reaction | Nucleophilic Substitution | Stereospecific inversion of configuration, applicable to solid-phase synthesis. nih.govacs.org | Synthesis of esters, ethers, and thioethers from hydroxyproline. nih.gov |

| Organocatalysis (e.g., CuI) | Cross-Coupling | High enantioselectivity, mild reaction conditions. organic-chemistry.org | Coupling of aryl iodides with proline derivatives. organic-chemistry.org |

| Enzymatic Catalysis (e.g., P4Hs, Lipases) | Hydroxylation, Amidation | High selectivity, environmentally friendly ("green chemistry"). nih.govresearchgate.netnih.govrsc.org | Synthesis of hydroxyproline and amidation of proline. nih.govrsc.org |

Advanced Applications in Material Science and Supramolecular Chemistry

The inherent ability of proline and its derivatives to form well-defined secondary structures makes them attractive building blocks for the construction of novel materials and supramolecular assemblies.

In the realm of material science, 4-hydroxy-L-proline has been utilized as a platform for the synthesis of stereoregular aliphatic polyesters. chinesechemsoc.org By converting the amino acid into a bicyclic bridged lactone monomer, controlled ring-opening polymerization can be achieved, yielding polyesters with tunable properties. chinesechemsoc.org This approach opens the door to creating a new class of functional and degradable polymers from a renewable resource.

In supramolecular chemistry, the self-assembly of proline and hydroxyproline derivatives is an area of active investigation. acs.orgnih.govrsc.orgacs.orgnih.govchemrxiv.orgchemrxiv.org These molecules can form a variety of nanostructures, including supramolecular gels, through non-covalent interactions like hydrogen bonding. acs.orgnih.govrsc.org The resulting gels can act as scaffolds for the formation of nanoparticles and have potential applications in drug delivery systems. acs.org The self-assembly process can be influenced by the specific stereochemistry and functional groups of the proline derivative, allowing for the rational design of materials with desired properties. For instance, the introduction of a proline residue into a self-assembling peptide sequence can disrupt or modify the resulting nanostructure. nih.gov The aggregation of single amino acids, including proline and hydroxyproline, into amyloid-like structures is also being studied, which has implications for understanding certain metabolic disorders. nih.govchemrxiv.orgchemrxiv.org

| Application Area | Key Findings | Potential Impact |

| Material Science | Synthesis of stereoregular aliphatic polyesters from 4-hydroxy-l-proline. chinesechemsoc.org | Development of new functional and degradable polymers from renewable sources. |

| Supramolecular Chemistry | Self-assembly of proline derivatives into supramolecular gels and nanostructures. acs.orgnih.govrsc.orgacs.orgnih.govchemrxiv.orgchemrxiv.org | Creation of novel materials for drug delivery, tissue engineering, and catalysis. |

| Use of proline-based gels as scaffolds for nanoparticle formation. acs.org | Fabrication of hybrid materials with tailored properties. |

Sustainable and Economic Production Scale-Up Challenges and Solutions

The broader application of this compound is contingent on the development of sustainable and economically viable large-scale production methods. Traditional chemical synthesis routes can suffer from the use of hazardous reagents and the generation of significant waste streams.

A key challenge in the synthesis of chiral amino acid derivatives is maintaining the stereochemical integrity of the product. Racemization can occur under harsh reaction conditions, reducing the yield of the desired enantiomer. rsc.org To address this, green chemistry approaches are being actively pursued. Biocatalytic methods, for instance, offer a promising alternative to conventional chemical synthesis. The use of enzymes like proline-4-hydroxylase for the production of trans-4-hydroxy-L-proline from L-proline has been shown to be highly efficient, with high conversion rates and productivities. nih.govresearchgate.netnih.gov This enzymatic approach avoids the use of harsh chemicals and reduces environmental pollution. nih.govnih.gov

From an economic perspective, the cost of starting materials and reagents, as well as the complexity of the purification process, are significant factors. The development of efficient, one-pot synthesis procedures and the use of recyclable catalysts are key strategies for improving the economic feasibility of large-scale production. The use of molecular oxygen as an oxidant in catalytic resolutions is also being explored as a cost-effective and environmentally friendly option. acs.org

| Challenge | Potential Solution | Example/Benefit |

| Stereochemical Control | Enzymatic catalysis, Chiral derivatizing agents. nih.govresearchgate.netnih.govrsc.orgnih.govmdpi.com | High enantiopurity of the final product. |

| Hazardous Waste Generation | Biocatalytic synthesis, Green chemistry principles. nih.govrsc.org | Reduced environmental impact and improved process safety. |

| Economic Viability | Process optimization for high yield, Use of recyclable catalysts, One-pot synthesis. google.com | Lower production costs and increased accessibility of the compound. |

| Sustainable Feedstocks | Use of renewable starting materials like L-proline. nih.govchinesechemsoc.org | Reduced reliance on fossil fuels and a more sustainable production lifecycle. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Handling should occur in a fume hood to minimize inhalation risks. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis. Storage should be in airtight containers under nitrogen at -20°C to mitigate degradation, as the compound may have a short shelf life .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Characterization should combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm stereochemistry and Boc-protection.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., empirical formula CHNO for structurally similar hydroxy esters ).

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., ester carbonyl at ~1740 cm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (e.g., Purospher® STAR) with UV detection .

Q. What are the key considerations for storing this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation. Temperature should be maintained at -20°C for long-term stability. Regularly monitor for degradation via HPLC, as ester groups are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Biocatalytic Resolution : Use enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers (e.g., as demonstrated in chiral alcohol synthesis ).

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative separation.

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization to achieve >99% enantiomeric excess (ee) .

Q. How does the Boc-protecting group influence the reactivity of the proline ester in subsequent synthetic steps?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group sterically shields the amine, directing reactivity toward the ester moiety. For example, in peptide coupling, the Boc group prevents unwanted nucleophilic attacks on the amine, enabling selective acylation at the hydroxyproline carboxylate. Deprotection with trifluoroacetic acid (TFA) should be carefully timed to avoid side reactions .

Q. How can researchers resolve conflicting analytical data (e.g., NMR vs. HPLC) when characterizing this compound?

- Methodological Answer :

- Orthogonal Validation : Repeat NMR under deuterated solvents with varying temperatures to detect conformational changes. Cross-validate with IR and MS.

- Impurity Profiling : Use reference standards (e.g., LGC’s certified materials) to identify contaminants. Adjust HPLC gradients to separate co-eluting peaks .

- Control Experiments : Synthesize and analyze a racemic mixture to benchmark retention times and spectral data .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction Kinetics : Optimize temperature and solvent polarity to minimize racemization during esterification (e.g., use dichloromethane over polar aprotic solvents).

- Catalyst Loading : Scale enantioselective catalysts (e.g., Ru-BINAP complexes) proportionally to avoid dilution effects.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and stereochemical drift .

Data Contradiction Analysis

- Example Scenario : Discrepancies in optical rotation ([α]) between synthesized batches.

- Resolution :

Verify solvent purity (e.g., residual water in THF can hydrolyze esters).

Compare with literature values for structurally analogous Boc-protected hydroxyproline esters .

Re-crystallize the compound to isolate enantiopure crystals and re-measure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.